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molecular formula C11H15N B8726792 Butylidenebenzylamine CAS No. 56249-61-7

Butylidenebenzylamine

Cat. No. B8726792
M. Wt: 161.24 g/mol
InChI Key: BCJSPSFJNKZILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241839B2

Procedure details

This material is a known compound prepared in the standard fashion. To about 100 mL of toluene was added 28 mL of butyraldehyde, 34 mL of benzylamine, and several grams of 3A molecular sieves. The mixture became warm and turbid after standing for a few minutes. After standing for several hours the mixture was colorless and transparent. The imine product was isolated by distillation under vacuum and characterized by NMR spectroscopy.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH2:2][CH2:3][CH3:4].[CH2:6]([NH2:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C1(C)C=CC=CC=1>[CH:1](=[N:13][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
34 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the standard fashion
TEMPERATURE
Type
TEMPERATURE
Details
The mixture became warm
WAIT
Type
WAIT
Details
after standing for a few minutes
WAIT
Type
WAIT
Details
After standing for several hours

Outcomes

Product
Name
Type
product
Smiles
C(CCC)=NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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